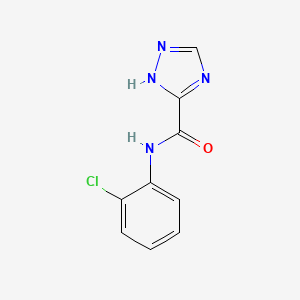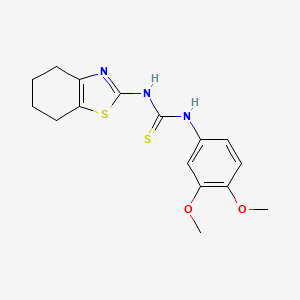
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline, also known as ABT-888, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). It was first developed as a potential anti-cancer agent due to its ability to sensitize cancer cells to DNA damaging agents. In recent years, ABT-888 has gained attention for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer, this compound has been shown to sensitize cancer cells to DNA damaging agents, such as chemotherapy and radiation therapy, by inhibiting the repair of DNA damage. This leads to increased cancer cell death and improved treatment outcomes.
Mécanisme D'action
4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in the presence of this compound, PARP enzymes are inhibited, leading to the accumulation of DNA damage and ultimately, cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the repair of DNA damage, leading to increased cancer cell death. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to improve cardiovascular function and reduce inflammation in animal models of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline is its ability to sensitize cancer cells to DNA damaging agents, which can improve treatment outcomes in cancer patients. In addition, this compound has been shown to have potential therapeutic applications in various diseases, including neurodegenerative diseases and cardiovascular diseases. However, one limitation of this compound is its potential toxicity, which can limit its clinical use.
Orientations Futures
There are several future directions for research on 4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline. One area of research is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which can improve patient selection for treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 4-(1H-benzimidazol-2-yl)-N-(4-fluorobenzyl)aniline involves several steps, including the reaction of 4-fluorobenzylamine with 2-nitrobenzoic acid to form 4-(4-fluorobenzyl)-2-nitrobenzoic acid. This intermediate is then reduced to 4-(4-fluorobenzyl)aniline and subsequently reacted with 1H-benzimidazole-2-carboxylic acid to form this compound.
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[(4-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3/c21-16-9-5-14(6-10-16)13-22-17-11-7-15(8-12-17)20-23-18-3-1-2-4-19(18)24-20/h1-12,22H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQGOKORIAACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)






![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)
